molecular formula C17H16N4O2S B2794602 N-(benzo[d]thiazol-2-yl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)propanamide CAS No. 2034232-90-9

N-(benzo[d]thiazol-2-yl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)propanamide

Cat. No.: B2794602
CAS No.: 2034232-90-9
M. Wt: 340.4
InChI Key: PLZYFPDPOCVWKU-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)propanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzo[d]thiazole ring, a cyclopropyl group, and a pyridazinone moiety, making it a subject of study for its chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d]thiazol-2-yl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)propanamide typically involves multi-step organic synthesis. One common approach starts with the preparation of the benzo[d]thiazole ring, followed by the introduction of the cyclopropyl group and the pyridazinone moiety. The final step involves the formation of the propanamide linkage.

    Formation of Benzo[d]thiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions using reagents like diazomethane or Simmons-Smith reagent.

    Formation of Pyridazinone Moiety: This involves the reaction of hydrazine derivatives with diketones or ketoesters under reflux conditions.

    Formation of Propanamide Linkage: The final step involves the coupling of the benzo[d]thiazole derivative with the pyridazinone derivative using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using automated systems.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d]thiazol-2-yl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-(benzo[d]thiazol-2-yl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(benzo[d]thiazol-2-yl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. This can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)acetamide
  • N-(benzo[d]thiazol-2-yl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)butanamide

Uniqueness

N-(benzo[d]thiazol-2-yl)-2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structural features allow for diverse chemical modifications, making it a versatile compound for various applications.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-(3-cyclopropyl-6-oxopyridazin-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S/c1-10(21-15(22)9-8-12(20-21)11-6-7-11)16(23)19-17-18-13-4-2-3-5-14(13)24-17/h2-5,8-11H,6-7H2,1H3,(H,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLZYFPDPOCVWKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=NC2=CC=CC=C2S1)N3C(=O)C=CC(=N3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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